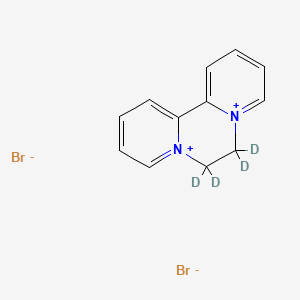
Diquat-d4 Dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diquat-d4 Dibromide: is a deuterium-labeled derivative of Diquat Dibromide, a widely used herbicide. The compound is primarily utilized in scientific research for tracing and quantification purposes due to its stable isotopic labeling. Diquat Dibromide itself is known for its effectiveness in controlling a broad spectrum of weeds and is commonly used in agricultural settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diquat-d4 Dibromide involves the incorporation of deuterium atoms into the Diquat Dibromide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the bipyridyl core, followed by the introduction of deuterium atoms through catalytic hydrogenation using deuterium gas. The final step involves the formation of the dibromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment for handling deuterium gas and the implementation of quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions: Diquat-d4 Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield reactive oxygen species, while reduction can produce the corresponding dihydro derivatives.
科学的研究の応用
Chemistry: Diquat-d4 Dibromide is used as an internal standard in analytical chemistry for the quantification of Diquat Dibromide in various samples. Its stable isotopic labeling allows for accurate and precise measurements using techniques such as mass spectrometry.
Biology: In biological research, this compound is used to study the metabolic pathways and degradation of Diquat Dibromide in living organisms. It helps in tracing the distribution and accumulation of the herbicide in tissues.
Medicine: The compound is used in toxicological studies to understand the effects of Diquat Dibromide exposure on human health. It aids in the development of therapeutic interventions for poisoning cases.
Industry: this compound is employed in environmental monitoring to assess the presence and concentration of Diquat Dibromide in water and soil samples. It is also used in the development of new herbicidal formulations.
作用機序
Diquat-d4 Dibromide exerts its effects by generating reactive oxygen species upon exposure to light. These reactive species cause oxidative damage to cellular components, leading to cell death. The compound targets the photosynthetic machinery in plants, disrupting the electron transport chain and ultimately causing desiccation and necrosis.
類似化合物との比較
Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.
Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its mode of action and environmental persistence.
Methyl Viologen: A compound structurally similar to Diquat but used primarily in redox chemistry.
Uniqueness: Diquat-d4 Dibromide’s uniqueness lies in its stable isotopic labeling, which makes it invaluable for research applications requiring precise quantification and tracing. Unlike its non-labeled counterparts, it provides a reliable means to study the behavior and effects of Diquat Dibromide in various systems.
特性
分子式 |
C12H12Br2N2 |
|---|---|
分子量 |
348.07 g/mol |
IUPAC名 |
8,8,9,9-tetradeuterio-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide |
InChI |
InChI=1S/C12H12N2.2BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2/i9D2,10D2;; |
InChIキー |
ODPOAESBSUKMHD-KBJDMKPDSA-L |
異性体SMILES |
[2H]C1(C([N+]2=CC=CC=C2C3=CC=CC=[N+]31)([2H])[2H])[2H].[Br-].[Br-] |
正規SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


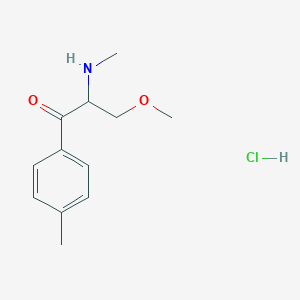

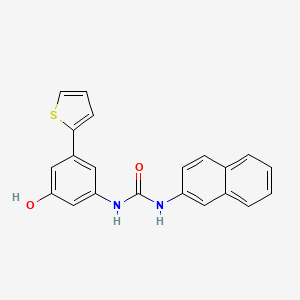
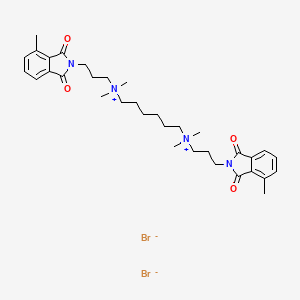
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
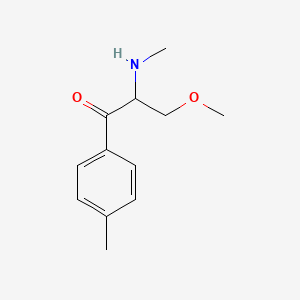

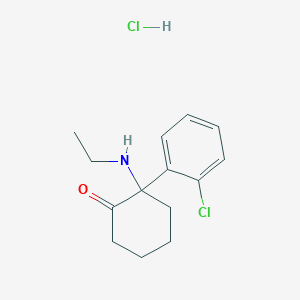
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
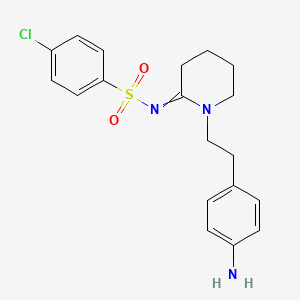
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
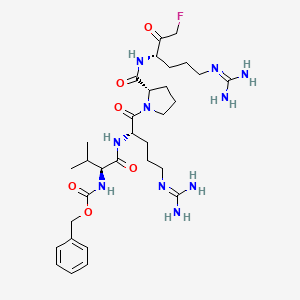
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
